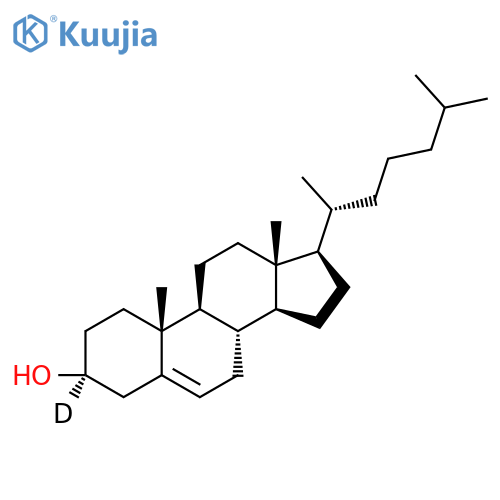Cas no 51467-57-3 (cholesterol-3-d1)
コレステロール-3-d1(cholesterol-3-d1)は、安定同位体で標識されたコレステロールの誘導体であり、主に代謝研究や生化学的トレーサーとして使用されます。この化合物は、水素原子の一つが重水素(デューテリウム、D)に置換された構造を持ち、質量分析やNMR分光法による高感度検出が可能です。その安定性と明確なシグナル特性により、脂質代謝経路の解析や薬物動態研究において優れたツールとして活用されます。特に、細胞内コレステロール輸送機構の解明や関連疾患の研究に有用です。

cholesterol-3-d1 structure
商品名:cholesterol-3-d1
cholesterol-3-d1 化学的及び物理的性質
名前と識別子
-
- cholesterol-3-d1
- CHOLESTEROL-D1
- [3-2H]cholesterol
- 1-(2-hydroxy-ethyl)-3-(3-trifluoromethyl-phenyl)-thiourea
- 3-2H-cholesterol
- 3-deuteriocholesterol
- AC1MCVHN
- CHEMBL183239
- N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- NSC201560
- RB00077
- (3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- F90644
- CS-0437934
- DB-307741
- d6 cholesterol
- 51467-57-3
- HY-N0322S7
-
- インチ: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i21D
- InChIKey: HVYWMOMLDIMFJA-BQPALTLPSA-N
- ほほえんだ: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
計算された属性
- せいみつぶんしりょう: 387.361142833g/mol
- どういたいしつりょう: 387.361142833g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.7
- トポロジー分子極性表面積: 20.2Ų
cholesterol-3-d1 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG20046-5mg |
CHOLESTEROL-3-D1 |
51467-57-3 | 97 | 5mg |
$486.00 | 2024-04-19 | |
| 1PlusChem | 1P00DB1Q-10mg |
Cholesterol-3-d1 |
51467-57-3 | 10mg |
$736.00 | 2025-03-30 | ||
| TRC | C432518-10mg |
Cholesterol-3-d1 |
51467-57-3 | 10mg |
$ 557.00 | 2023-09-08 | ||
| A2B Chem LLC | AG20046-50mg |
CHOLESTEROL-3-D1 |
51467-57-3 | 97%D | 50mg |
$1363.00 | 2024-04-19 | |
| TRC | C432518-5mg |
Cholesterol-3-d1 |
51467-57-3 | 5mg |
$ 333.00 | 2023-09-08 | ||
| A2B Chem LLC | AG20046-10mg |
CHOLESTEROL-3-D1 |
51467-57-3 | 97 | 10mg |
$709.00 | 2024-04-19 | |
| 1PlusChem | 1P00DB1Q-5mg |
Cholesterol-3-d1 |
51467-57-3 | 5mg |
$486.00 | 2025-02-26 |
cholesterol-3-d1 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
51467-57-3 (cholesterol-3-d1) 関連製品
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
